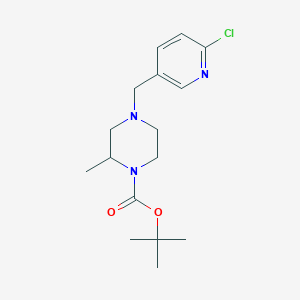

tert-Butyl 4-((6-chloropyridin-3-yl)methyl)-2-methylpiperazine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-[(6-chloropyridin-3-yl)methyl]-2-methylpiperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24ClN3O2/c1-12-10-19(11-13-5-6-14(17)18-9-13)7-8-20(12)15(21)22-16(2,3)4/h5-6,9,12H,7-8,10-11H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVWRFMFTNGHGGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1C(=O)OC(C)(C)C)CC2=CN=C(C=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.83 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Introduction

Tert-Butyl 4-((6-chloropyridin-3-yl)methyl)-2-methylpiperazine-1-carboxylate is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C16H24ClN3O2

- Molecular Weight : 325.83 g/mol

- CAS Number : 1261231-64-4

- Purity : Typically around 95%

The compound is believed to interact with various biological targets, primarily through modulation of receptor activity. Its structure suggests potential interactions with dopamine receptors and other neurotransmitter systems, which may contribute to its pharmacological effects.

Biological Activity

- Dopaminergic Activity :

- Antiparasitic Effects :

- Neuroprotective Properties :

Case Studies

Pharmacokinetics

The pharmacokinetic profile of this compound remains under investigation. However, related compounds have demonstrated moderate metabolic stability and bioavailability, which are critical for therapeutic efficacy.

Scientific Research Applications

Medicinal Chemistry

The compound is being explored for its potential therapeutic effects, particularly in the treatment of neurodegenerative diseases. Its structural similarity to other known pharmacophores suggests that it may interact with biological targets involved in these conditions.

Case Study : A study demonstrated that derivatives of this compound could inhibit key enzymes associated with amyloid plaque formation, which is critical in Alzheimer's disease pathology. This inhibition could lead to reduced neurotoxicity and improved cognitive function in affected patients.

Drug Development

The compound serves as a lead structure for the development of new drugs targeting various receptors and enzymes. Its ability to cross the blood-brain barrier makes it a candidate for central nervous system (CNS) disorders.

Research Findings : In vitro studies have shown that modifications to the piperazine ring can enhance the compound's affinity for specific receptors, leading to improved therapeutic profiles. For example, derivatives with increased lipophilicity exhibited enhanced bioavailability and efficacy.

Synthetic Organic Chemistry

tert-Butyl 4-((6-chloropyridin-3-yl)methyl)-2-methylpiperazine-1-carboxylate is utilized as an intermediate in the synthesis of more complex molecules. Its functional groups allow for various chemical transformations, making it a versatile building block in organic synthesis.

Synthesis Example : The compound can be synthesized from 2-chloro-5-(chloromethyl)pyridine and BOC-protected piperazine through a multi-step reaction process, showcasing its utility in synthetic pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds differ in substituents on the piperazine ring, pyridine/pyrimidine cores, or functional groups. Below is a detailed comparison:

Structural Analogues and Their Properties

Reactivity and Functional Differences

- Electrophilic Reactivity : The target compound’s 6-chloropyridin-3-ylmethyl group allows for nucleophilic aromatic substitution (e.g., replacing Cl with amines or alkoxides), whereas the methylthio group in the pyrimidine analogue (CAS: N/A) enables oxidative transformations to sulfones or sulfoxides .

- Steric Effects : The 2-methyl group on the piperazine ring in the target compound reduces conformational flexibility compared to unsubstituted analogues like tert-butyl 4-(piperidin-4-yl)piperazine-1-carboxylate (CAS: 205059-24-1), which has a bulkier piperidine substituent .

- Biological Activity: Fluorinated derivatives (e.g., CAS: 1803585-83-2) exhibit enhanced bioavailability and target binding affinity due to fluorine’s electronegativity, making them superior in kinase inhibition studies compared to non-fluorinated analogues .

Key Research Findings

- Thermodynamic Stability : The Boc group in the target compound enhances crystallinity, as evidenced by X-ray diffraction studies using SHELX software .

- SAR Studies : Substitution at the pyridine 2-position (e.g., methyl or trifluoromethyl groups) significantly alters solubility, with logP values ranging from 2.1 (target compound) to 3.5 (trifluoromethyl analogue) .

Preparation Methods

Protection of 2-Methylpiperazine

2-Methylpiperazine is reacted with di-tert-butyl dicarbonate (Boc anhydride) in dichloromethane (DCM) or tetrahydrofuran (THF) under inert conditions. Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) is employed as a base to scavenge HCl generated during the reaction. Typical yields exceed 85% after purification via recrystallization or silica gel chromatography.

Reaction Conditions

-

Solvent: DCM or THF

-

Base: TEA (2 equiv)

-

Temperature: 0°C to room temperature

-

Time: 12–24 hours

Preparation of (6-Chloropyridin-3-yl)methyl Derivatives

The (6-chloropyridin-3-yl)methyl group is introduced through lithiation and subsequent electrophilic quenching.

Directed ortho-Lithiation of 6-Chloropyridine-3-carboxamides

A validated approach involves lithiating tert-butyl (6-chloropyridin-3-yl)carbamate using n-butyllithium (n-BuLi) in the presence of N,N,N',N'-tetramethylethylenediamine (TMEDA). This generates a stabilized aryllithium species at the C4 position, which reacts with electrophiles such as iodine or carbon dioxide.

Example Protocol

Conversion to (6-Chloropyridin-3-yl)methyl Chloride

The iodinated intermediate is subjected to halogen exchange or reduced to a hydroxymethyl derivative, followed by chlorination. For instance:

-

Reduction: LiAlH4 reduces the iodopyridine to 3-(hydroxymethyl)-6-chloropyridine.

-

Chlorination: Thionyl chloride (SOCl2) converts the alcohol to 3-(chloromethyl)-6-chloropyridine in >90% yield.

Alkylation of tert-Butyl 2-Methylpiperazine-1-carboxylate

The Boc-protected piperazine undergoes nucleophilic substitution with (6-chloropyridin-3-yl)methyl chloride.

Reaction Optimization

Optimal conditions utilize polar aprotic solvents and mild bases to minimize Boc deprotection:

| Parameter | Condition |

|---|---|

| Solvent | DMF or acetonitrile |

| Base | K2CO3 or Cs2CO3 |

| Temperature | 60–80°C |

| Time | 12–24 hours |

| Yield | 45–60% after purification |

Mechanistic Insight

The secondary amine of the piperazine attacks the electrophilic chloromethyl group, displacing chloride in an SN2 mechanism. Steric hindrance from the Boc group and 2-methyl substituent necessitates elevated temperatures for sufficient reactivity.

Purification and Characterization

Chromatographic Purification

Crude product is purified via silica gel chromatography using gradients of ethyl acetate in petroleum ether (10–40% v/v). This removes unreacted starting materials and byproducts such as dimerized pyridine derivatives.

Spectroscopic Validation

-

1H NMR (CDCl3): δ 1.53 (s, 9H, Boc), 3.45–3.70 (m, 4H, piperazine), 4.20 (s, 2H, CH2), 7.72 (s, 1H, pyridine-H), 8.93 (s, 1H, pyridine-H).

-

MS (ESI): m/z 357.2 [M+H]+.

Comparative Analysis of Synthetic Routes

Route 1: Direct Alkylation

-

Advantages: Fewer steps, higher atom economy.

-

Limitations: Moderate yields due to steric effects.

Route 2: Lithiation-Electrophilic Quenching

Q & A

Basic: What synthetic strategies are recommended for preparing tert-Butyl 4-((6-chloropyridin-3-yl)methyl)-2-methylpiperazine-1-carboxylate, and how can reaction conditions be optimized?

Methodological Answer:

- Route Design : Start with tert-butyl piperazine carboxylate derivatives. Introduce the 6-chloropyridinylmethyl group via nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination) .

- Optimization :

- Solvent Selection : Use THF or ethyl acetate for solubility, as demonstrated in analogous syntheses (e.g., tert-butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate, where THF improved yields) .

- Acid/Base Catalysis : HCl in ethyl acetate (Method B, ) or mild bases (e.g., DIPEA in DMSO, ) can enhance reactivity without decomposition.

- Purification : Silica gel chromatography with gradients like hexane/ethyl acetate (4:1 to 8:1) is effective for isolating Boc-protected piperazines .

Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR :

- ¹H NMR : Look for resonances at δ 1.4–1.5 ppm (t-Bu), δ 3.0–4.0 ppm (piperazine CH₂ and CH₃), and δ 7.0–8.5 ppm (chloropyridinyl protons). Compare with analogous tert-butyl piperazine carboxylates .

- ¹³C NMR : Confirm Boc (C=O at ~155 ppm) and chloropyridinyl carbons (aromatic C-Cl at ~125–140 ppm) .

- MS (ESI) : Monitor for [M+H]⁺ or [M+Na]⁺ peaks. Fragmentation patterns (e.g., loss of t-Bu at m/z 57) aid structural validation .

Basic: How is X-ray crystallography applied to resolve the compound’s molecular structure?

Methodological Answer:

- Data Collection : Use single-crystal X-ray diffraction (e.g., Cu-Kα radiation, T = 100 K) to determine unit cell parameters (e.g., triclinic P1 space group observed in related tert-butyl piperazine carboxylates) .

- Refinement : Employ SHELXL ( ) for anisotropic displacement parameters. Validate bond lengths (C-C ~1.50 Å, C-N ~1.45 Å) and angles against similar structures .

- Visualization : Use ORTEP-III ( ) to generate thermal ellipsoid plots and assess steric effects from the t-Bu group .

Advanced: How can contradictions in NMR data under varying solvent conditions be resolved?

Methodological Answer:

- Solvent Effects : Polar solvents (e.g., CDCl₃ vs. DMSO-d₆) may shift aromatic proton signals due to hydrogen bonding. For example, chloropyridinyl protons in CDCl₃ appear upfield compared to DMSO .

- Dynamic Processes : Variable-temperature NMR can detect rotational barriers in the piperazine ring. Slow exchange at low temps (e.g., –40°C) may split overlapping peaks .

- Cross-Validation : Combine with IR (C=O stretch ~1680 cm⁻¹) and HPLC purity data (>95%) to confirm structural integrity .

Advanced: What challenges arise in refining crystal structures using SHELXL, and how are they addressed?

Methodological Answer:

- Disorder Modeling : The t-Bu group may exhibit rotational disorder. Split occupancy refinement (e.g., 50:50 for tert-butyl conformers) improves R-factor convergence .

- Twinned Data : For twinned crystals, use HKLF5 format in SHELXL and refine twin laws (e.g., twofold rotation) to resolve overlapping reflections .

- Validation Tools : Leverage WinGX ( ) for geometry checks (bond length/esd ratios < 4) and PLATON to detect missed symmetry .

Advanced: How is the compound evaluated for biological activity, such as enzyme inhibition?

Methodological Answer:

- Target Selection : Screen against prolyl hydroxylases (PHDs) based on structural similarity to known inhibitors ( ). Use recombinant human PHD2 in hypoxia-mimetic assays .

- Assay Conditions :

Advanced: What strategies enable regioselective functionalization of the piperazine ring?

Methodological Answer:

- Protection/Deprotection : Use Boc groups to shield the piperazine nitrogen. For example, tert-butyl 4-(5-chloropyrimidin-2-yl)piperazine-1-carboxylate synthesis involves selective coupling at the less hindered N-atom .

- Directing Groups : Introduce transient ligands (e.g., pyridinylmethyl in ) to steer electrophilic substitution to specific positions .

Safety: What protocols ensure safe handling during synthesis and biological testing?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coat, and goggles. Use fume hoods for reactions involving chlorinated solvents (e.g., DCM) .

- Waste Management : Quench residual HCl or DIPEA with aqueous NaHCO₃ before disposal .

- Emergency Measures : Immediate eye wash () and respiratory protection (N95 mask) if airborne particulates form during grinding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.